molecular formula C13H16O4 B3416566 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid CAS No. 845790-42-3

4-(3-iso-Propoxyphenyl)-4-oxobutyric acid

Cat. No.: B3416566
CAS No.: 845790-42-3
M. Wt: 236.26 g/mol
InChI Key: SEQQFJKVUMGWRM-UHFFFAOYSA-N
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Description

4-(3-iso-Propoxyphenyl)-4-oxobutyric acid is an organic compound that belongs to the class of phenylbutyric acids This compound is characterized by the presence of an iso-propoxy group attached to the phenyl ring and a ketone group at the fourth position of the butyric acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid typically involves the reaction of 3-iso-propoxybenzaldehyde with a suitable reagent to introduce the butyric acid chain. One common method is the use of a Grignard reagent, followed by oxidation to form the ketone group. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-iso-Propoxyphenyl)-4-oxobutyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iso-propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(3-iso-Propoxyphenyl)-4-oxobutyric acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iso-propoxy group and the ketone functionality play crucial roles in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutyric acid: Lacks the iso-propoxy group, making it less hydrophobic.

    4-(3-Methoxyphenyl)-4-oxobutyric acid: Contains a methoxy group instead of an iso-propoxy group, affecting its reactivity and solubility.

Uniqueness

4-(3-iso-Propoxyphenyl)-4-oxobutyric acid is unique due to the presence of the iso-propoxy group, which influences its chemical properties and biological activity. This structural feature distinguishes it from other phenylbutyric acids and contributes to its specific applications in research and industry.

Properties

IUPAC Name

4-oxo-4-(3-propan-2-yloxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9(2)17-11-5-3-4-10(8-11)12(14)6-7-13(15)16/h3-5,8-9H,6-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQQFJKVUMGWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257873
Record name 3-(1-Methylethoxy)-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845790-42-3
Record name 3-(1-Methylethoxy)-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845790-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methylethoxy)-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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